

JBJ-07-149: A Ligand for PROTAC-Mediated Degradation of Mutant EGFR

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Acquired resistance to tyrosine kinase inhibitors (TKIs) is a significant challenge in the treatment of non-small cell lung cancer (NSCLC) driven by epidermal growth factor receptor (EGFR) mutations. Allosteric inhibitors offer a promising strategy to overcome this resistance.

JBJ-07-149 is an allosteric inhibitor of EGFR, specifically targeting the L858R/T790M mutant.

[1][2] This guide provides a comprehensive overview of JBJ-07-149 and its application as a ligand in the development of Proteolysis Targeting Chimeras (PROTACs), focusing on the well-characterized PROTAC DDC-01-163.

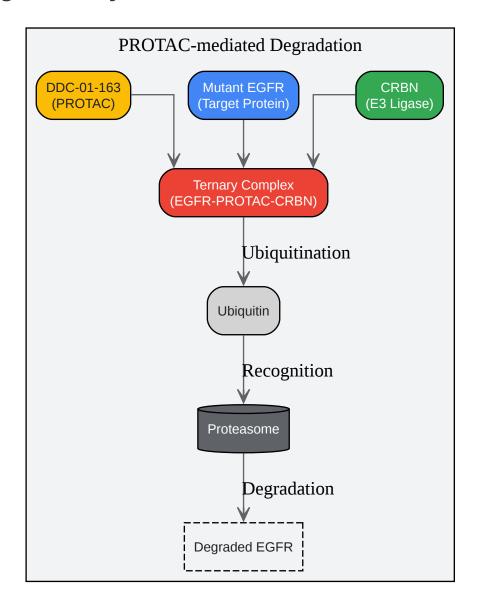
PROTACs are heterobifunctional molecules that co-opt the cell's natural protein disposal system to eliminate specific target proteins. They consist of a ligand that binds the target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting the two. This tripartite complex formation leads to the ubiquitination and subsequent proteasomal degradation of the target protein.

JBJ-07-149 and the PROTAC DDC-01-163

JBJ-07-149 serves as the target-binding ligand in the PROTAC DDC-01-163.[2] DDC-01-163 links **JBJ-07-149** to a pomalidomide derivative, which recruits the Cereblon (CRBN) E3 ligase. [3][4] This design enables the targeted degradation of mutant EGFR.



Signaling Pathway of DDC-01-163



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Caption: Mechanism of DDC-01-163 mediated degradation of mutant EGFR.

Quantitative Data Summary

The following tables summarize the key quantitative data for **JBJ-07-149** and the PROTAC DDC-01-163.

Table 1: In Vitro Activity of JBJ-07-149



Parameter	Target	Value	Reference(s)
IC50	EGFR L858R/T790M	1.1 nM	[5]
EC50	Ba/F3 cells	4.9 μΜ	[5]
EC50 (with Cetuximab)	Ba/F3 cells	0.148 μΜ	[6]

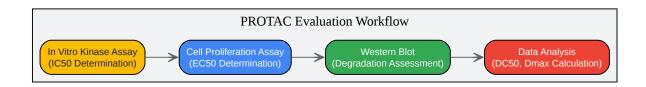
Table 2: In Vitro and Cellular Activity of DDC-01-163

Parameter	Target/Cell Line	Value	Reference(s)
IC50	EGFR L858R/T790M	45 nM	[3][4]
EC50	L858R/T790M Ba/F3 cells	96 nM	[3]
Dmax (at 0.1 μM, 24h)	L858R/T790M Ba/F3 cells	~40% degradation	[2]

Experimental Protocols

Detailed methodologies for the key experiments cited in the development and characterization of **JBJ-07-149** and DDC-01-163 are provided below.

Experimental Workflow



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Caption: A typical experimental workflow for evaluating an EGFR PROTAC.

In Vitro Kinase Assay (HTRF) for IC50 Determination



This protocol is based on a standard Homogeneous Time-Resolved Fluorescence (HTRF) kinase assay format.[7][8]

Objective: To determine the concentration of **JBJ-07-149** or DDC-01-163 that inhibits 50% of the EGFR L858R/T790M kinase activity.

Materials:

- Recombinant human EGFR L858R/T790M enzyme
- · HTRF Kinase Assay Buffer
- ATP
- Biotinylated substrate peptide (e.g., Poly-GT)
- Europium cryptate-labeled anti-phosphotyrosine antibody
- Streptavidin-XL665
- JBJ-07-149 and DDC-01-163
- 384-well low-volume white microplates
- HTRF-compatible plate reader

Procedure:

- Prepare serial dilutions of JBJ-07-149 and DDC-01-163 in the appropriate solvent (e.g., DMSO) and then dilute in kinase assay buffer.
- Add the diluted compounds to the wells of a 384-well plate.
- Add the EGFR L858R/T790M enzyme to the wells.
- Initiate the kinase reaction by adding a mixture of ATP and biotinylated substrate peptide.
- Incubate the plate at room temperature for a specified time (e.g., 60 minutes).



- Stop the reaction by adding a detection mixture containing EDTA, Europium cryptate-labeled anti-phosphotyrosine antibody, and Streptavidin-XL665.
- Incubate the plate at room temperature for 60 minutes to allow for the development of the HTRF signal.
- Read the plate on an HTRF-compatible plate reader, measuring the emission at 620 nm and 665 nm.
- Calculate the HTRF ratio and plot the results against the compound concentration to determine the IC50 value.

Ba/F3 Cell Proliferation Assay for EC50 Determination

This protocol is based on standard procedures for Ba/F3 cell-based assays.[9][10][11]

Objective: To determine the concentration of **JBJ-07-149** or DDC-01-163 that inhibits the proliferation of Ba/F3 cells expressing mutant EGFR by 50%.

Materials:

- Ba/F3 cells stably expressing EGFR L858R/T790M
- Ba/F3 cells expressing wild-type EGFR (as a control)
- RPMI-1640 medium supplemented with fetal bovine serum (FBS) and penicillin/streptomycin
- JBJ-07-149 and DDC-01-163
- Cetuximab (for experiments assessing its combinatorial effect)
- 96-well cell culture plates
- Cell viability reagent (e.g., CellTiter-Glo®)
- Luminometer

Procedure:



- Culture the Ba/F3 cells in RPMI-1640 medium supplemented with 10% FBS and antibiotics. For parental Ba/F3 cells, the medium should also contain IL-3.
- Wash the cells to remove IL-3 and resuspend them in an assay medium.
- Seed the cells in a 96-well plate at a density of approximately 5,000 cells per well.
- Add serial dilutions of JBJ-07-149 or DDC-01-163 to the wells. For combination experiments, also add a fixed concentration of Cetuximab.[6]
- Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
- Add the cell viability reagent to each well according to the manufacturer's instructions.
- Incubate for a short period to stabilize the luminescent signal.
- · Measure the luminescence using a plate reader.
- Plot the cell viability against the compound concentration to determine the EC50 value.

Western Blot for EGFR Degradation

This protocol is a standard method for assessing protein degradation.[2][12]

Objective: To quantify the reduction in EGFR protein levels in cells treated with DDC-01-163.

Materials:

- Ba/F3 cells expressing EGFR L858R/T790M or H1975 human NSCLC cell line
- DDC-01-163
- Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
- Primary antibodies: anti-total EGFR, anti-phospho-EGFR, and a loading control (e.g., anti-tubulin or anti-GAPDH)
- HRP-conjugated secondary antibodies



- SDS-PAGE gels and electrophoresis apparatus
- PVDF or nitrocellulose membranes and transfer apparatus
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Chemiluminescent substrate
- · Imaging system

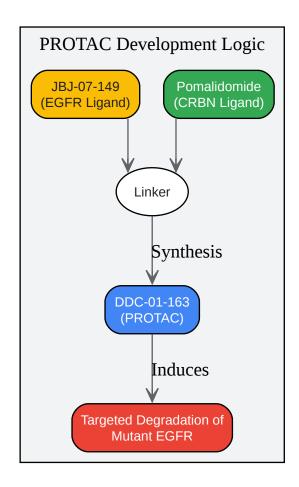
Procedure:

- Seed the cells in culture plates and allow them to adhere.
- Treat the cells with increasing concentrations of DDC-01-163 for various time points (e.g., 6, 24, 48 hours).[12]
- · Lyse the cells in ice-cold lysis buffer.
- Determine the protein concentration of the lysates using a BCA assay.
- Denature the protein samples by boiling in Laemmli buffer.
- Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
- Block the membrane with blocking buffer for 1 hour at room temperature.
- Incubate the membrane with the primary antibody against total EGFR overnight at 4°C.
- Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Apply the chemiluminescent substrate and capture the signal using an imaging system.
- Strip the membrane and re-probe with an antibody for a loading control.
- Quantify the band intensities using densitometry software and normalize the EGFR signal to the loading control. Calculate the percentage of EGFR degradation relative to the vehicle-



treated control.

Logical Relationship of Components



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Caption: The relationship between **JBJ-07-149** and the PROTAC DDC-01-163.

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